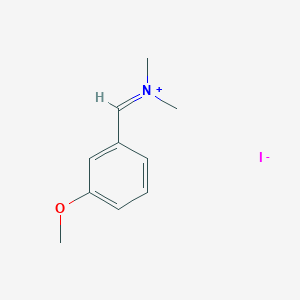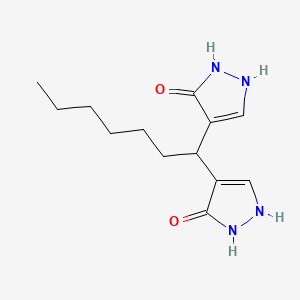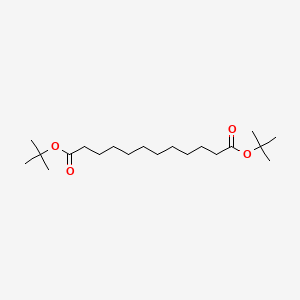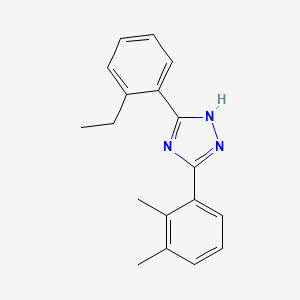
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound with the molecular formula C10H14INO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylmethaniminium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the quaternization of (3-methoxyphenyl)-N,N-dimethylmethanamine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows: [ \text{(3-Methoxyphenyl)-N,N-dimethylmethanamine} + \text{Methyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Silver nitrate (AgNO3) or sodium chloride (NaCl) in aqueous medium.
Major Products Formed:
Oxidation: Formation of (3-hydroxyphenyl)-N,N-dimethylmethaniminium iodide.
Reduction: Formation of (3-methoxyphenyl)-N,N-dimethylmethanamine.
Substitution: Formation of (3-methoxyphenyl)-N,N-dimethylmethaniminium chloride or bromide.
Applications De Recherche Scientifique
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with drugs enhances their solubility and bioavailability.
Similar Compounds:
(3-Iodoanisole): Similar in structure but lacks the quaternary ammonium group.
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide: Similar structure with the methoxy group at the para position.
Uniqueness: this compound is unique due to the presence of both the methoxy group and the quaternary ammonium group, which confer distinct chemical reactivity and biological activity. Its ability to disrupt cellular membranes and form stable drug complexes sets it apart from other similar compounds.
Propriétés
| 79865-90-0 | |
Formule moléculaire |
C10H14INO |
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
(3-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-5-4-6-10(7-9)12-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QCXRMSSFQJRNST-UHFFFAOYSA-M |
SMILES canonique |
C[N+](=CC1=CC(=CC=C1)OC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/no-structure.png)

![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)
![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)


![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
